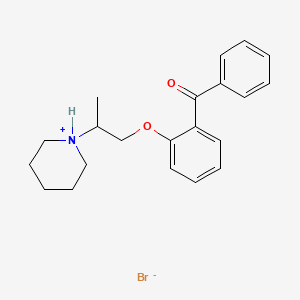![molecular formula C5H6Cl2O B13747364 6,6-dichloro-2-Oxabicyclo[3.1.0]hexane CAS No. 24765-58-0](/img/structure/B13747364.png)
6,6-dichloro-2-Oxabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C5H6Cl2O. This compound is characterized by its unique structure, which includes a three-membered oxirane ring fused to a cyclopropane ring, with two chlorine atoms attached to the cyclopropane ring. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane typically involves the reaction of cyclopropylcarbinol with thionyl chloride, followed by cyclization. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process can be summarized as follows:
Reaction of Cyclopropylcarbinol with Thionyl Chloride: This step involves the conversion of cyclopropylcarbinol to cyclopropylchloride.
Cyclization: The cyclopropylchloride undergoes intramolecular cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Hydroxyl derivatives.
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Dechlorinated bicyclic compounds.
Aplicaciones Científicas De Investigación
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with nucleophiles. The chlorine atoms can participate in substitution reactions, further modifying the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-2-Oxabicyclo[3.1.0]hexane: Similar structure but with methyl groups instead of chlorine atoms.
6,6-Difluoro-2-Oxabicyclo[3.1.0]hexane: Contains fluorine atoms instead of chlorine.
6,6-Dibromo-2-Oxabicyclo[3.1.0]hexane: Bromine atoms replace chlorine atoms.
Uniqueness
6,6-Dichloro-2-Oxabicyclo[3.1.0]hexane is unique due to the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its analogs. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and elimination reactions.
Propiedades
Número CAS |
24765-58-0 |
|---|---|
Fórmula molecular |
C5H6Cl2O |
Peso molecular |
153.00 g/mol |
Nombre IUPAC |
6,6-dichloro-2-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H6Cl2O/c6-5(7)3-1-2-8-4(3)5/h3-4H,1-2H2 |
Clave InChI |
BPNWKQDJAQRDPI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C1C2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
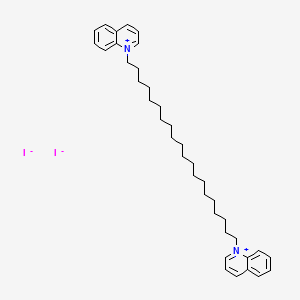
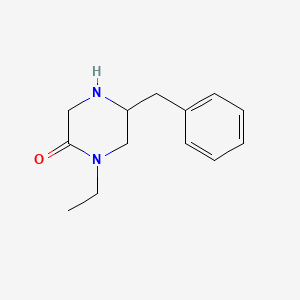
![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)

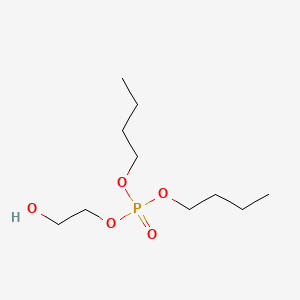

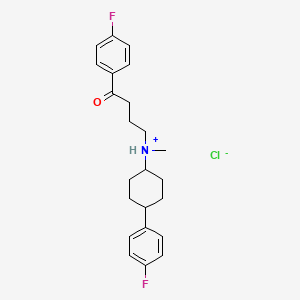
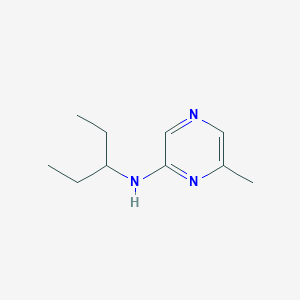
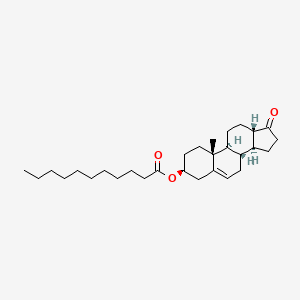

![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
